molecular formula C10H9BrN2O B3151536 8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 71478-56-3

8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B3151536
CAS No.: 71478-56-3
M. Wt: 253.09 g/mol
InChI Key: GAFZURVPEPFVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse biological activities and synthetic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of substituted anthranilic acids with orthoesters in the presence of a catalyst such as acetic acid. This reaction can be carried out under reflux conditions in ethanol. The process may also be adapted to microwave-assisted synthesis to improve yields and reaction times .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, which can lead to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

71478-56-3

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

8-bromo-2,6-dimethyl-3H-quinazolin-4-one

InChI

InChI=1S/C10H9BrN2O/c1-5-3-7-9(8(11)4-5)12-6(2)13-10(7)14/h3-4H,1-2H3,(H,12,13,14)

InChI Key

GAFZURVPEPFVEC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2Br)C(=O)O1

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(NC2=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Part A: A mixture of 19.2 g (89 mmol) of 2-amino-3-bromo benzoic acid (Beistein vol 14,369,vol IV,pg 1080) and 75 ml (0.79 mol) of acetic acid anhydride was heated to 110° C. under nitrogen with stirring for 3 hours. After cooling the mixture was concentrated in vacuo and co-evaporated twice with toluene. The product was purified over silicagel using CH2Cl2 as the eluent. A total of 17.0 g of 2-methyl-8-bromo-3,1-benzoxazin-4-one was obtained (80% yield).
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
2-methyl-8-bromo-3,1-benzoxazin-4-one
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Reactant of Route 2
Reactant of Route 2
8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Reactant of Route 3
Reactant of Route 3
8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Reactant of Route 4
Reactant of Route 4
8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Reactant of Route 5
Reactant of Route 5
8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Reactant of Route 6
Reactant of Route 6
8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.